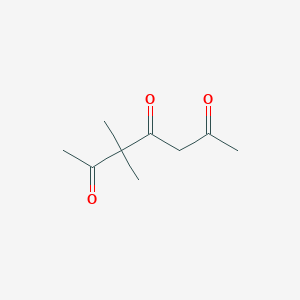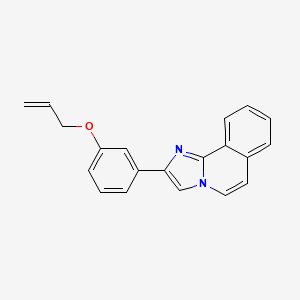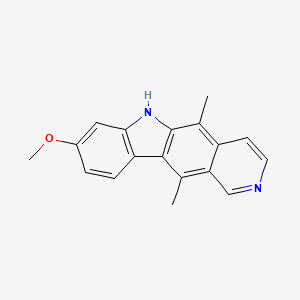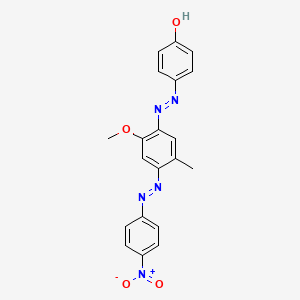
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vivid colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 2-methoxy-5-methylphenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methoxy-5-methylphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which is crucial for producing high-quality azo dyes.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. Similar compounds include:
Phenol, 4-((2-methoxy-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methyl group, leading to different chemical properties.
Phenol, 4-((2-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methoxy group, affecting its solubility and reactivity.
Phenol, 4-((2-methoxy-5-methyl-4-((3-nitrophenyl)azo)phenyl)azo)-: The nitro group is in a different position, altering its electronic properties and reactivity.
These comparisons highlight the uniqueness of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- in terms of its chemical structure and resulting properties.
Propiedades
Número CAS |
66104-64-1 |
|---|---|
Fórmula molecular |
C20H17N5O4 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
4-[[2-methoxy-5-methyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H17N5O4/c1-13-11-19(24-22-15-5-9-17(26)10-6-15)20(29-2)12-18(13)23-21-14-3-7-16(8-4-14)25(27)28/h3-12,26H,1-2H3 |
Clave InChI |
LHPIFJDDBQLOAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)N=NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


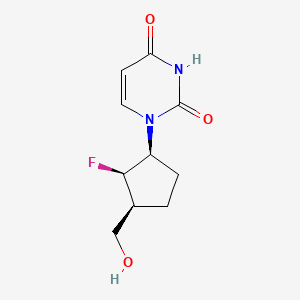

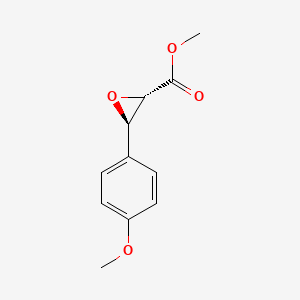
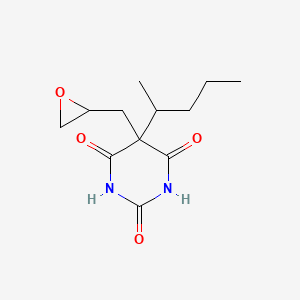
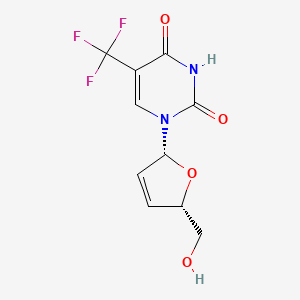

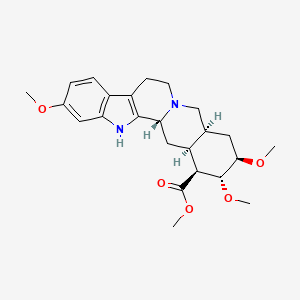
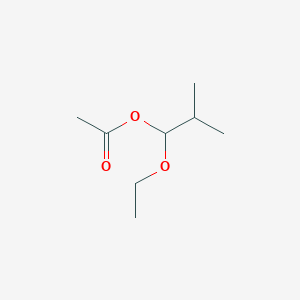
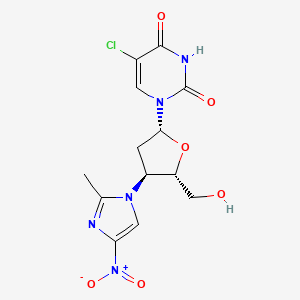
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
